molecular formula C8H4BrCl2F3 B1401102 1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene CAS No. 1342397-22-1

1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene

Cat. No.: B1401102
CAS No.: 1342397-22-1
M. Wt: 307.92 g/mol
InChI Key: ILFSFIKPDBLFKK-UHFFFAOYSA-N
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Description

1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene is an organic compound with the molecular formula C8H4BrCl2F3. This compound is characterized by the presence of a bromine atom, two chlorine atoms, and three fluorine atoms attached to a benzene ring. It is a derivative of benzene and is known for its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzene and 1-bromo-2,2,2-trifluoroethane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or toluene.

    Synthetic Route: The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom from 1-bromo-2,2,2-trifluoroethane replaces a hydrogen atom on the benzene ring of 2,4-dichlorobenzene.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can lead to the formation of corresponding carboxylic acids or ketones.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Scientific Research Applications

1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity are advantageous in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, its ability to participate in various chemical reactions allows it to interact with different biological pathways, affecting cellular processes.

Comparison with Similar Compounds

1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene can be compared with other similar compounds, such as:

    1-Bromo-2,2,2-trifluoroethylbenzene: This compound lacks the chlorine atoms present in this compound, resulting in different reactivity and applications.

    2,4-Dichlorobenzyl bromide: This compound has a similar structure but lacks the trifluoroethyl group, leading to differences in chemical properties and uses.

    1-(2,2,2-Trifluoroethyl)-2,4-dichlorobenzene:

Biological Activity

Overview

1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene is an organic compound characterized by its complex halogenated structure, which includes bromine, chlorine, and trifluoromethyl groups attached to a benzene ring. Its molecular formula is C8H4BrCl2F3, and it has garnered interest due to its potential biological activities and applications in various fields including medicinal chemistry and environmental science.

  • Molecular Weight : 307.92 g/mol
  • CAS Number : 1416980-65-8
  • Physical State : Liquid
  • Purity : Typically ≥ 95%

The biological activity of this compound is attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of multiple halogen atoms enhances its reactivity and potential for forming stable complexes with biological macromolecules. This can lead to both inhibition of enzymatic activities and modulation of receptor functions.

Antimicrobial Activity

Research has indicated that halogenated compounds exhibit significant antimicrobial properties. A study assessing the activity of similar halogenated compounds showed that they can inhibit the growth of various bacterial strains. Although specific data on this compound is limited, the structural similarities suggest potential antimicrobial efficacy.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coliTBD
1-(Bromo)benzeneE. coliTBD
1-(Trifluoromethyl)benzeneS. aureusTBD

Cytotoxicity Studies

Cytotoxicity assays have been performed on structurally related compounds to evaluate their effects on human cell lines. Preliminary results suggest that halogenated phenyl compounds can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation.

Cell LineIC50 (µM)Reference
HeLaTBD[Study A]
MCF-7TBD[Study B]

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of a series of halogenated benzene derivatives. The results indicated that compounds with trifluoromethyl and bromine substituents showed enhanced cytotoxicity against breast cancer cell lines.

Case Study 2: Environmental Impact

Research into the environmental persistence of halogenated compounds has revealed that they can accumulate in aquatic systems, leading to potential ecological risks. The degradation pathways and toxicity profiles of similar compounds have been studied extensively to assess their impact on aquatic life.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene, and how is its structural integrity validated?

  • Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation, leveraging the reactivity of the bromo-trifluoroethyl group. Key steps include halogen exchange (Br introduction) and regioselective chlorination. Structural validation requires a combination of 1^1H/19^19F NMR to confirm substituent positions and purity checks via HPLC (≥98%) . Recrystallization from dichloromethane is a standard purification method to minimize impurities .

Q. What spectroscopic techniques are essential for characterizing the electronic effects of the trifluoroethyl group in this compound?

  • Answer : 19^19F NMR is critical for assessing the electron-withdrawing nature of the trifluoroethyl group, while IR spectroscopy identifies C-F stretching vibrations (1100–1250 cm1^{-1}). X-ray crystallography may resolve steric effects caused by the bulky trifluoroethyl substituent .

Q. How does the compound’s solubility profile impact its utility in organic reactions?

  • Answer : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves readily in dichloromethane or THF. This necessitates solvent optimization for reactions like Suzuki couplings, where aprotic solvents enhance reactivity. Solubility data are typically tabulated for reproducibility .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Answer : The bromine atom acts as a superior leaving group compared to chlorine, enabling selective activation in cross-couplings. Density Functional Theory (DFT) studies suggest the trifluoroethyl group stabilizes transition states via inductive effects, accelerating oxidative addition. Experimental yields correlate with catalyst systems (e.g., Pd(PPh3_3)4_4 vs. XPhos) .

Q. How do steric and electronic factors influence regioselectivity in electrophilic aromatic substitution (EAS) involving this compound?

  • Answer : The 2,4-dichloro substitution directs EAS to the para position relative to the trifluoroethyl group. Computational models (e.g., Hammett plots) reveal that the electron-withdrawing trifluoroethyl group deactivates the ring, favoring meta/para selectivity in nitration or sulfonation .

Q. What strategies mitigate competing side reactions during functionalization of the bromo-trifluoroethyl moiety?

  • Answer : Temperature control (<0°C) minimizes premature elimination of HBr. Catalytic systems (e.g., CuI/ligand complexes) enhance selectivity in Ullmann couplings. Side products like 2,4-dichlorobenzoic acid derivatives are characterized via LC-MS and mitigated by anhydrous conditions .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in click chemistry?

  • Answer : Discrepancies in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yields arise from trace moisture or oxygen. Controlled experiments under inert atmospheres (N2_2/Ar) and kinetic studies (e.g., Arrhenius plots) isolate variables. Reproducibility requires strict adherence to published protocols .

Q. Methodological Considerations

Q. What computational tools predict the compound’s behavior in supramolecular assemblies?

  • Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (GROMACS) simulate interactions with host molecules (e.g., cyclodextrins). Electrostatic potential maps (MEPs) derived from Gaussian software highlight nucleophilic/electrophilic sites .

Q. How is the compound’s stability assessed under varying thermal and photolytic conditions?

  • Answer : Accelerated stability studies (40–60°C, 75% RH) monitor degradation via GC-MS. Photolytic resistance is tested under UV-Vis irradiation (254 nm), with half-life calculations informing storage guidelines (e.g., amber vials at –20°C) .

Properties

IUPAC Name

1-(1-bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2F3/c9-7(8(12,13)14)5-2-1-4(10)3-6(5)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFSFIKPDBLFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene
1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene
1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene
1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene
1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene
1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene

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